

Introduction: The Strategic Importance of a Fluorinated Ketone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2',5'-Difluoroacetophenone**

Cat. No.: **B032684**

[Get Quote](#)

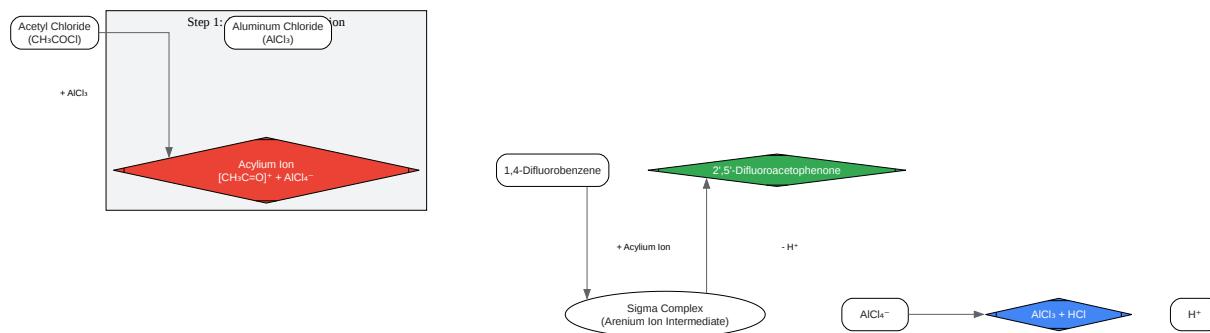
2',5'-Difluoroacetophenone, identified by CAS number 1979-36-8, is a fluorinated aromatic ketone that has emerged as a pivotal building block in modern organic synthesis.^[1] Its structure, featuring an acetophenone core substituted with two fluorine atoms at the 2' and 5' positions, imparts unique chemical properties that are highly sought after in medicinal chemistry, agrochemical development, and materials science.^[1] The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate for creating novel, high-performance molecules.^[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of **2',5'-Difluoroacetophenone**, covering its physicochemical properties, synthesis, reaction chemistry, applications, analytical characterization, and safety protocols.

Physicochemical and Spectroscopic Profile

The distinct properties of **2',5'-Difluoroacetophenone** are summarized below. It presents as a clear, colorless to yellow liquid with a high boiling point and solubility in common organic solvents.^{[2][3]}

Property	Value	Reference(s)
CAS Number	1979-36-8	
Molecular Formula	C ₈ H ₆ F ₂ O	
Molecular Weight	156.13 g/mol	
Appearance	Clear colorless to yellow liquid/oil	[2][3]
Boiling Point	78-80°C at 12 mmHg	[2]
Density	1.233 g/mL at 25°C	
Refractive Index (n ₂₀ /D)	1.4882	
Flash Point	113°C (235.4°F) - closed cup	
Solubility	Soluble in Chloroform, Ethyl Acetate	[2]
InChI Key	HLAFIZUVVVJAKL-UHFFFAOYSA-N	
SMILES String	CC(=O)c1cc(F)ccc1F	


Synthesis and Reaction Chemistry

Core Synthesis: Friedel-Crafts Acylation

The primary industrial synthesis of **2',5'-Difluoroacetophenone** is achieved via the Friedel-Crafts acylation of 1,4-difluorobenzene.^[4] This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group (CH₃CO-) onto the difluorinated aromatic ring.^[5]

Causality in Experimental Design: The choice of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The catalyst polarizes the acylating agent (acetyl chloride or acetic anhydride), generating a highly electrophilic acylium ion.^[5] The benzene ring of 1,4-difluorobenzene, though deactivated by the electron-withdrawing fluorine atoms, acts as a nucleophile, attacking the acylium ion.^[4] A stoichiometric amount of the catalyst is often

required because the product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[6]

[Click to download full resolution via product page](#)

Diagram: Mechanism of Friedel-Crafts Acylation.

Detailed Synthesis Protocol

This protocol is a representative example based on analogous Friedel-Crafts acylation procedures.[7]

- Reactor Setup: A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl evolution) is charged with anhydrous aluminum chloride (0.3 mol).

- Solvent & Reagent Addition: 1,4-difluorobenzene (0.2 mol) is added to the flask. The mixture is cooled in an ice bath.
- Acylation: Acetyl chloride (0.3 mol) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained between 20°C and 40°C.
- Reaction: After the addition is complete, the mixture is stirred at an elevated temperature (e.g., 120°C) for approximately 2 hours to drive the reaction to completion.
- Workup: The hot reaction mixture is carefully poured onto crushed ice (~250 g) to decompose the aluminum chloride complex.
- Extraction & Purification: The aqueous layer is extracted with an organic solvent (e.g., chloroform or dichloromethane). The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **2',5'-Difluoroacetophenone**.

Key Reactions and Synthetic Utility

2',5'-Difluoroacetophenone is a versatile intermediate. Its primary reactive sites are the ketone's carbonyl group and the aromatic ring.

- Preparation of 2,5-Difluorostyrene: It serves as a precursor for 2,5-difluorostyrene, a valuable monomer in materials science.[\[2\]](#)
- Oxidation: The methyl ketone can be oxidized to a carboxylic acid (2,5-difluorobenzoic acid) using reagents like sodium hypochlorite (haloform reaction), providing another key synthetic intermediate.[\[7\]](#)
- Reduction: The ketone can be reduced to a secondary alcohol (1-(2,5-difluorophenyl)ethanol), which can be a chiral precursor for more complex molecules.
- Alpha-Halogenation: The α -carbon can be halogenated (e.g., brominated) to form α -halo ketones, which are potent alkylating agents used to construct heterocyclic systems.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. **2',5'-Difluoroacetophenone** provides a ready-made difluorophenyl moiety for this purpose.

Inhibitors of Dipeptidyl Peptidases (DPP-4)

A significant application of this compound is in the synthesis of pyrazole-based inhibitors of dipeptidyl peptidase-4 (DPP-4).^{[2][8]} These inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. The difluorophenyl group often occupies a key binding pocket in the enzyme, enhancing potency and selectivity.

Diagram: General workflow for drug synthesis.

Intermediate for Other Pharmaceuticals

The compound is also utilized as an intermediate in the synthesis of various other pharmaceuticals, including anti-inflammatory and analgesic drugs.^[1] Its structure serves as a scaffold that can be elaborated through various chemical transformations to build complex active pharmaceutical ingredients (APIs).

Analytical Characterization

Confirming the identity and purity of **2',5'-Difluoroacetophenone** is crucial. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) around δ 2.6 ppm and complex multiplets in the aromatic region (δ 7.0-7.8 ppm) for the three aromatic protons, showing coupling to each other and to the fluorine atoms.
 - ¹³C NMR: The spectrum would show a signal for the carbonyl carbon (~195-200 ppm), the methyl carbon (~26 ppm), and several signals for the aromatic carbons, with characteristic large C-F coupling constants.
 - ¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms.

- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of an aryl ketone would be prominent, typically around $1680\text{-}1700\text{ cm}^{-1}$. C-F stretching bands would appear in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at m/z 156, corresponding to the molecular weight of the compound.^[9]

Safety, Handling, and Storage

As a laboratory chemical, **2',5'-Difluoroacetophenone** must be handled with appropriate care.

Safety Aspect	Guideline	Reference(s)
Hazard Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[10]
Personal Protective Equipment (PPE)	Eyeshields, chemical-resistant gloves, respirator with appropriate filter (e.g., type ABEK).	
Storage	Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage is at room temperature.	[2]

Conclusion

2',5'-Difluoroacetophenone (CAS 1979-36-8) is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined synthesis, versatile reactivity, and the advantageous properties conferred by its difluorinated phenyl ring make it a high-value component in the synthetic chemist's toolbox. For

professionals in drug discovery, a thorough understanding of its chemistry and handling provides a direct pathway to novel molecular architectures with enhanced therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2',5'-Difluoroacetophenone CAS#: 1979-36-8 [m.chemicalbook.com]
- 3. Cas 1979-36-8,2',5'-Difluoroacetophenone | lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Page loading... [guidechem.com]
- 8. 2',5'-Difluoroacetophenone | 1979-36-8 [chemicalbook.com]
- 9. 2',5'-Difluoroacetophenone [webbook.nist.gov]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Fluorinated Ketone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032684#2-5-difluoroacetophenone-cas-number-1979-36-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com